Propofol depresses respiration; ketamine fails to induce surgical plane; old alfaxalone (Cremophor EL) causes anaphylaxis. Our HPBCD/SBECD-complexed alfaxalone eliminates histamine release, preserves cardiovascular reflexes, and ensures consistent anesthesia for hemodynamically sensitive models. Key differentiators:
Alfaxalone (CAS 23930-19-0) is a synthetic neuroactive steroid and positive allosteric modulator of GABA_A receptors, widely utilized as a premium intravenous injectable anesthetic [1]. Unlike classic barbiturates or dissociative anesthetics, alfaxalone provides rapid induction and recovery with minimal tissue irritation when formulated with modern cyclodextrin excipients such as HPBCD or SBECD [2]. Its procurement value in laboratory and veterinary settings is driven by its exceptionally high therapeutic index, preservation of cardiovascular reflexes, and superior suitability for continuous rate infusion (CRI) in hemodynamically sensitive in vivo models [1].
Substituting alfaxalone with common alternatives like propofol or ketamine compromises experimental control and animal welfare in sensitive models [1]. Propofol is prone to causing dose-dependent respiratory depression, vasodilation, and hypotension, often necessitating mechanical ventilation and complex monitoring during continuous infusions [2]. Ketamine, while providing analgesia, frequently fails to induce a sufficient surgical plane of anesthesia as a single agent in rodents and carries a longer, highly erratic recovery profile [1]. Furthermore, older generic alfaxalone formulations (e.g., Althesin) relied on Cremophor EL, which triggered severe histamine release and anaphylaxis—a critical confounding variable entirely eliminated by procuring modern cyclodextrin-complexed alfaxalone [3].
Modern cyclodextrin-formulated alfaxalone demonstrates a drastically improved safety profile compared to both propofol and older Cremophor EL-based formulations (Althesin) [1]. In murine models, the LD50 for propofol is 27.7 mg/kg, and 43.6 mg/kg for Althesin[1]. In contrast, cyclodextrin-formulated alfaxalone exhibited no lethality at 53 mg/kg and only 20% lethality at a massive 84 mg/kg dose, proving a vastly superior therapeutic index [1].
| Evidence Dimension | Lethal Dose (LD50) in rats |
| Target Compound Data | Cyclodextrin-Alfaxalone (>84 mg/kg for LD50) |
| Comparator Or Baseline | Propofol (27.7 mg/kg) and Althesin (43.6 mg/kg) |
| Quantified Difference | >3x higher safety margin than propofol; elimination of Cremophor-related toxicity. |
| Conditions | Intravenous administration in Wistar rats. |
Procurement of cyclodextrin-grade alfaxalone ensures maximum dosing flexibility and eliminates excipient-driven anaphylaxis in sensitive laboratory animals.
Alfaxalone exhibits a significantly broader therapeutic range regarding respiratory preservation compared to propofol[1]. In a comparative continuous rate infusion (CRI) study in felines undergoing total intravenous anesthesia (TIVA), 80% of subjects receiving propofol required controlled manual ventilation due to hypoventilation and apnea, whereas only 20% of subjects receiving alfaxalone required such intervention [1].
| Evidence Dimension | Requirement for controlled ventilation during CRI |
| Target Compound Data | Alfaxalone (20% of subjects) |
| Comparator Or Baseline | Propofol (80% of subjects) |
| Quantified Difference | 75% relative reduction in the need for mechanical ventilation support. |
| Conditions | Continuous rate infusion for total intravenous anesthesia (TIVA) in felines. |
Reduces the need for complex ventilatory support equipment and minimizes physiological disruption during prolonged in vivo surgical models.
While ketamine is a standard veterinary anesthetic, it often fails to achieve a surgical plane when used alone in rodents [1]. In C57BL/6 mice, an 80 mg/kg IP dose of alfaxalone successfully induced a light surgical plane of anesthesia with a rapid onset of 2.2 ± 0.2 minutes and a duration of 57.1 ± 3.8 minutes[1]. An equivalent 80 mg/kg IP dose of ketamine failed to induce loss of consciousness in over 35% of subjects and provided only sedative effects lasting 6.9 ± 0.8 minutes[1].
| Evidence Dimension | Anesthesia onset and duration |
| Target Compound Data | Alfaxalone (Onset: 2.2 min, Duration: 57.1 min, surgical plane achieved) |
| Comparator Or Baseline | Ketamine (Onset: 5.4 min, Duration: 6.9 min, sedation only) |
| Quantified Difference | 8x longer duration of action and successful induction of surgical anesthesia compared to ketamine alone. |
| Conditions | 80 mg/kg intraperitoneal (IP) injection in C57BL/6 mice. |
Justifies the selection of alfaxalone as a highly reliable, rapid-acting primary induction agent for laboratory rodent surgeries where ketamine is insufficient.
In reproductive surgical models, the choice of induction agent directly impacts neonatal vitality[1]. When comparing alfaxalone to propofol for anesthetic induction during canine cesarean sections, neonates delivered under alfaxalone exhibited significantly higher initial Apgar scores (8.1 ± 0.2) compared to those delivered under propofol (7.0 ± 0.2) [1]. This advantage persisted at the 120-minute mark (9.7 ± 0.1 vs 9.1 ± 0.2) [1].
| Evidence Dimension | Neonatal Apgar scores at birth (Apgar 0) |
| Target Compound Data | Alfaxalone (8.1 ± 0.2) |
| Comparator Or Baseline | Propofol (7.0 ± 0.2) |
| Quantified Difference | 15.7% improvement in immediate neonatal vitality scores. |
| Conditions | Induction agent for canine cesarean section models. |
Critical for researchers conducting reproductive studies or veterinary clinics aiming to maximize neonatal survival and immediate post-operative vitality.
Ideal for prolonged surgical procedures in felines, canines, and rodents where respiratory depression must be minimized, directly leveraging its 75% lower requirement for mechanical ventilation compared to propofol [1].
The preferred induction agent for cesarean sections and maternal surgeries, as it yields significantly higher neonatal Apgar scores and immediate post-operative vitality metrics than propofol [2].
Highly suited for rapid-throughput murine surgical models where ketamine fails to induce a surgical plane, providing a reliable 57-minute duration of action from a single intraperitoneal injection [3].
Serves as a benchmark active pharmaceutical ingredient (API) for developing and testing novel cyclodextrin (HPBCD/SBECD) inclusion complexes, given its validated safety margin (>84 mg/kg LD50) over older Cremophor EL vehicles [4].
Acute Toxic